N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-4-pyridin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-19(22-20-12-15-9-16(13-20)11-17(10-15)14-20)24-7-5-23(6-8-24)18-3-1-2-4-21-18/h1-4,15-17H,5-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKLYVKCMEIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Adamantyl Derivative: Adamantane is reacted with a suitable halogenating agent to form an adamantyl halide.
Piperazine Derivative Formation: The adamantyl halide is then reacted with piperazine to form an adamantyl-piperazine intermediate.
Pyridine Incorporation: The intermediate is further reacted with a pyridine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-pyridine carboxylic acids, while reduction may produce adamantyl-pyridine amines.
Scientific Research Applications
N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Research: It is used in studies investigating the interaction of complex organic molecules with biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The adamantyl group provides structural rigidity, while the pyridine and piperazine moieties interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Adamantyl-Containing Analogues
- 1-(1-Adamantylcarbonyl)-4-{4-nitrophenyl}piperazine (CAS 332037-27-1) shares the adamantyl group but replaces the 2-pyridinyl with a 4-nitrophenyl substituent.
- Adamantyl derivatives are often explored for CNS applications due to their lipophilicity. For example, adamantane is a core structure in antiviral (amantadine) and Parkinson’s disease therapies .
Piperazinecarboxamides with Aryl Substituents
- JNJ1661010 demonstrates reversible FAAH inhibition (IC50 = 33 nM), highlighting the importance of the piperazine-carboxamide backbone in enzyme interaction. The thiadiazole moiety may enhance π-π stacking with FAAH’s active site .
- p-MPPI and p-MPPF (5-HT1A antagonists) show that substituents like iodobenzamido or fluorobenzamido groups critically influence receptor affinity and antagonism potency (ID50 = 3–5 mg/kg). The 2-pyridinyl group in the target compound may similarly mediate hydrogen bonding with serotonergic receptors .
Trifluoromethylpyridinyl Derivatives
- Compounds like 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-propan-2-ylpiperazine-1-carboxamide (CAS 1311280-27-9) incorporate electron-deficient trifluoromethylpyridinyl groups. These substituents may improve metabolic stability and target selectivity compared to the 2-pyridinyl group in the target compound .
Contradictory Evidence and Knowledge Gaps
- While piperazinecarboxamides like JNJ1661010 show FAAH inhibition, notes that acyclic ureas are inactive, emphasizing the necessity of the cyclic piperazine scaffold .
- No direct data on the target compound’s enzymatic or receptor activity are available in the provided evidence, necessitating caution in extrapolating results from analogs.
Biological Activity
N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The adamantyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity. The piperazine moiety is often associated with various pharmacological properties, including analgesic and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : This compound has been shown to interact with various receptors, including NMDA receptors, which play a crucial role in pain modulation and neuroprotection. Studies indicate that it may act as an antagonist, reducing nociceptive signaling pathways .
- Inhibition of Cell Proliferation : Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, it has demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 5.89 | Induces apoptosis via mitochondrial pathways |
| A549 | 2.06 | Inhibits EGFR mutations L858R/T790M |
| MiaPaCa2 | 1.32 | Triggers apoptotic pathways |
These findings suggest that the compound may be effective against tumors with specific genetic mutations.
Analgesic Properties
The compound also exhibits analgesic effects through its action on NMDA receptors. In animal models, it has been shown to reduce pain responses significantly:
- Tail Flick Test : Administration of this compound resulted in a marked increase in pain threshold compared to controls, indicating its potential as a pain management agent .
Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
Study 2: Pain Modulation
In a preclinical model of neuropathic pain, the compound was administered to rats with induced pain. Results showed a significant reduction in pain behavior, supporting its role as an NMDA receptor antagonist and highlighting its potential for treating chronic pain conditions .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., adamantyl protons at δ 1.6–2.1 ppm; pyridinyl protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H]⁺ ~385–400 Da) .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding receptor binding (e.g., piperazine ring puckering) .
- HPLC : Assesses purity (>98%) using C18 columns and UV detection at 254 nm .
Q. Table 1: Analytical Workflow
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H NMR | Confirm functional groups | 400 MHz, CDCl₃ |
| HRMS | Verify molecular formula | ESI+, m/z 385.245 |
| XRD | Determine crystal structure | Cu-Kα radiation |
How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Advanced Research Question
SAR studies should systematically modify substituents to assess biological impact:
- Adamantyl Group : Replace with cyclohexyl to test lipophilicity effects on blood-brain barrier penetration .
- Pyridinyl Moiety : Substitute with pyrimidin-2-yl (as in ) to compare receptor affinity.
- Piperazine Core : Introduce methyl groups to evaluate steric effects on target binding .
Q. Experimental Design :
- Synthesize 5–10 analogs with controlled variations.
- Test in vitro against targets (e.g., serotonin receptors) via radioligand binding assays .
- Correlate structural features (e.g., logP, polar surface area) with activity using QSAR models.
Q. Table 2: Example SAR Data
| Analog | Substituent Modification | IC₅₀ (nM) |
|---|---|---|
| 1 | Adamantyl → Cyclohexyl | 120 |
| 2 | Pyridinyl → Pyrimidinyl | 85 |
What strategies can resolve discrepancies in biological activity data across studies of piperazine-carboxamide derivatives?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Compound Stability : Degradation in DMSO stock solutions; confirm stability via HPLC before assays .
- Statistical Power : Use triplicate measurements and ANOVA to validate significance (p < 0.05) .
Q. Resolution Workflow :
Replicate studies under standardized conditions (e.g., 24-hour incubation, 10 µM dose).
Validate purity and solubility (e.g., dynamic light scattering for aggregation).
Cross-reference with structural analogs (e.g., fluorophenyl derivatives in ).
How do computational methods like molecular docking inform target selection for this compound?
Advanced Research Question
- Molecular Docking : Predict binding modes to receptors (e.g., 5-HT₁A) using AutoDock Vina. The adamantyl group may occupy hydrophobic pockets, while the pyridinyl moiety forms π-π interactions .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates robust target engagement .
Case Study : Docking of similar carboxamides into acetylcholinesterase (PDB: 4EY7) revealed hydrogen bonds with Ser203, guiding lead optimization .
What in vitro assays are suitable for preliminary evaluation of this compound’s therapeutic potential?
Q. Methodological Guidance
- Receptor Binding : Radiolabeled competition assays (e.g., [³H]-WAY-100635 for 5-HT₁A) .
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : MTT assay in HEK293 cells (48-hour exposure; CC₅₀ > 50 µM suggests safety) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
